molecular formula C11H16O2 B8658865 2-(Hydroxymethyl)-5-t-butylphenol

2-(Hydroxymethyl)-5-t-butylphenol

Cat. No. B8658865
M. Wt: 180.24 g/mol
InChI Key: VNWBZADADUVOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)-5-t-butylphenol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Hydroxymethyl)-5-t-butylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxymethyl)-5-t-butylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Hydroxymethyl)-5-t-butylphenol

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

5-tert-butyl-2-(hydroxymethyl)phenol

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6,12-13H,7H2,1-3H3

InChI Key

VNWBZADADUVOIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred, cooled (ice-bath) solution of a 1:1 mixture of trifluoro-methanesulfonic acid 5-tert-butyl-2-formyl-phenyl ester and 4-tert-butyl-2-hydroxy-benzaldehyde (Intermediate 105, 0.47 g) in methanol (8 mL) was treated with sodium borohydride (0.1 g, 2.64 mmol). After 1 h, the reaction mixture was diluted with water and extracted with ethyl acetate. The organic phase was washed with water and brine, dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to a residue that was subjected to flash column chromatography on silica gel (230–400 mesh) to afford the title product (0.3 g).
Name
trifluoro-methanesulfonic acid 5-tert-butyl-2-formyl-phenyl ester
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0 (± 1) mol
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reactant
Reaction Step One
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0.47 g
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reactant
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Intermediate 105
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0 (± 1) mol
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reactant
Reaction Step One
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8 mL
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solvent
Reaction Step One
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0.1 g
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Three

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